molecular formula C14H16ClNO3 B14648844 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate CAS No. 42468-65-5

1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate

Cat. No.: B14648844
CAS No.: 42468-65-5
M. Wt: 281.73 g/mol
InChI Key: WBCCZMQENTWRJC-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylcarbamate group attached to a chloropropane moiety, which is further linked to a butynyl ether. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate typically involves the alkylation of phenols with propargyl bromide or 1-bromo-2-butyne. A common method includes dissolving phenol in dry DMF, adding Cs2CO3, and then introducing propargyl bromide or 1-bromo-2-butyne. The reaction is monitored by TLC and the product is isolated after solvent evaporation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropane moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Addition Reactions: The alkyne group can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield different ethers or alcohols, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • (But-2-yn-1-yloxy)benzene
  • 1-Bromo-2-butyne
  • 2-Butyn-1-ol

Comparison: 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate is unique due to its combination of a phenylcarbamate group with a chloropropane and butynyl ether moiety. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, (But-2-yn-1-yloxy)benzene lacks the chloropropane and carbamate groups, resulting in different reactivity and applications .

Properties

CAS No.

42468-65-5

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

(1-but-2-ynoxy-3-chloropropan-2-yl) N-phenylcarbamate

InChI

InChI=1S/C14H16ClNO3/c1-2-3-9-18-11-13(10-15)19-14(17)16-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1H3,(H,16,17)

InChI Key

WBCCZMQENTWRJC-UHFFFAOYSA-N

Canonical SMILES

CC#CCOCC(CCl)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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